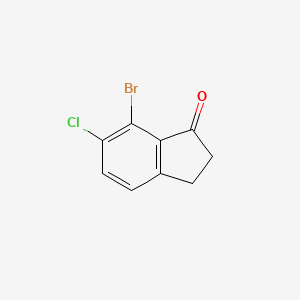

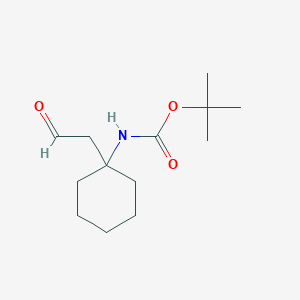

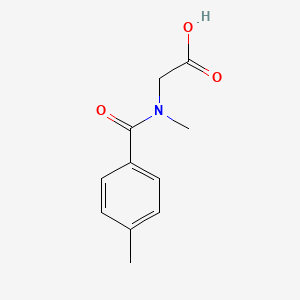

![molecular formula C14H13NO3 B3098452 [Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid CAS No. 133604-69-0](/img/structure/B3098452.png)

[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid

Übersicht

Beschreibung

Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid (MNA) is a compound that has been studied for its potential applications in the fields of medicine and biochemistry. MNA is an organic compound derived from naphthalene, which is a type of hydrocarbon found in coal tar and petroleum. MNA is an important intermediate in the synthesis of many compounds, and has been used as a building block for the production of pharmaceuticals and other compounds. MNA has been studied for its potential use in the treatment of certain diseases, and its ability to act as an inhibitor or activator of various biochemical processes.

Wissenschaftliche Forschungsanwendungen

Physiochemical Properties and Plant Growth

Naphthalene acetic acid (NAA), closely related to the chemical structure of interest, plays a significant role in the physiological processes of plants. It is known for encouraging cell division and enlargement, influencing plant and fruit properties positively. Application of NAA can increase fruit growth rate, resulting in bigger fruit sizes at harvest without reducing yield, thus enhancing fruit quality. However, it is toxic to plants at high concentrations, causing growth issues and metabolic reactions to slow down. This dual role of NAA highlights its importance in agricultural research and applications, particularly in optimizing fruit production and quality (J. Singh, A. Mirza, Sukhdip Singh, 2017).

Naphthalene's Environmental Impact and Removal Techniques

The environmental impacts of naphthalene, a fundamental component in the production of chemicals such as phthalic anhydride and methyl anthranilate, have been extensively studied. Recent research emphasizes the importance of removing naphthalene from water systems due to its classification as a hazardous pollutant. Adsorption techniques, employing activated carbons, graphene derivatives, and other materials, have shown remarkable efficiency in eliminating naphthalene from aqueous solutions. These studies suggest potential integrated approaches for enhancing naphthalene removal, addressing both environmental protection and public health concerns (M. Alshabib, 2021).

Medicinal Applications of Naphthalene Derivatives

Naphthalimide compounds, derivatives of naphthalene, have shown extensive potential in medicinal applications due to their ability to interact with biological molecules through noncovalent bonds. Some naphthalimide derivatives have reached clinical trials as anticancer agents, and ongoing research is exploring their use in treating various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility and potential in biomedicine. The expanding research in naphthalimide-based medicinal chemistry demonstrates the significant therapeutic and diagnostic applications of naphthalene derivatives (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).

Eigenschaften

IUPAC Name |

2-[methyl(naphthalene-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-15(9-13(16)17)14(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXHUEVCBVDVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)

![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)

![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)

![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)